An In-depth Technical Guide to the Chemical Properties of 4-(Cbz-Amino)-4'-formylbiphenyl
An In-depth Technical Guide to the Chemical Properties of 4-(Cbz-Amino)-4'-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cbz-Amino)-4'-formylbiphenyl is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a biphenyl scaffold, a known pharmacophore present in numerous biologically active compounds, combined with a versatile formyl group and a protected amine. The carboxybenzyl (Cbz) protecting group on the amino functionality allows for selective deprotection and further synthetic modifications, making this compound a valuable intermediate for the synthesis of complex molecules and potential drug candidates. The formyl group serves as a handle for various chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of Schiff bases, enabling the generation of diverse chemical libraries for biological screening.
This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic pathway, and potential biological relevance of 4-(Cbz-Amino)-4'-formylbiphenyl, compiled from available chemical literature and databases.
Core Chemical Properties
While specific experimental data for 4-(Cbz-Amino)-4'-formylbiphenyl is not widely published, its core chemical properties can be summarized. Much of the quantitative data remains to be experimentally determined and reported in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇NO₃ | [1][2] |
| Molecular Weight | 331.37 g/mol | [1] |
| CAS Number | 939758-25-5 | [1] |
| Appearance | No Data Available | [1] |
| Melting Point | No Data Available | [1] |
| Boiling Point | No Data Available | [1] |
| Solubility | No Data Available | [1] |
Synthesis and Experimental Protocols
The proposed synthetic pathway involves the coupling of two key building blocks: 4-(benzyloxycarbonylamino)phenylboronic acid and 4-bromobenzaldehyde .
Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-(Cbz-Amino)-4'-formylbiphenyl.
Detailed Putative Experimental Protocol:
Materials:
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4-(Benzyloxycarbonylamino)phenylboronic acid
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4-bromobenzaldehyde
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
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Base (e.g., potassium carbonate, sodium carbonate)
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Solvent system (e.g., a mixture of toluene, ethanol, and water)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxycarbonylamino)phenylboronic acid (1.0 equivalent), 4-bromobenzaldehyde (1.0-1.2 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
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Solvent and Base Addition: Add the chosen solvent system (e.g., toluene/ethanol/water in a 3:1:1 ratio) to the flask. Subsequently, add an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equivalents).
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Reaction Execution: The reaction mixture is typically heated to reflux (around 80-100 °C) and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for a period of 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(Cbz-Amino)-4'-formylbiphenyl.
Figure 2: General experimental workflow for the synthesis and purification of 4-(Cbz-Amino)-4'-formylbiphenyl.
Spectral Data
While specific, authenticated spectra for 4-(Cbz-Amino)-4'-formylbiphenyl are not publicly available, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the aldehyde proton (typically around 9.9-10.1 ppm), a singlet for the methylene protons of the benzyl group in the Cbz protecting group (around 5.2 ppm), and a broad singlet for the NH proton.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190-192 ppm), the carbonyl carbon of the carbamate (around 153-154 ppm), and the various aromatic carbons.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the aldehyde and the carbamate, and C=C stretching of the aromatic rings.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (331.37 g/mol ).
Reactivity and Stability
The Cbz protecting group is known to be stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis. The formyl group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. The biphenyl core is generally stable. The compound should be stored in a cool, dry place to prevent degradation.
Potential Biological Activity and Signaling Pathways
Specific biological studies on 4-(Cbz-Amino)-4'-formylbiphenyl have not been reported. However, the biphenyl scaffold is a privileged structure in drug discovery, and various substituted biphenyl derivatives have demonstrated a wide range of biological activities. Biphenyl carboxaldehyde derivatives, in particular, have been investigated for their potential as:
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Anticancer Agents: Some functionalized biphenyls exhibit cytotoxic effects against various cancer cell lines. The aldehyde functionality can potentially interact with biological nucleophiles, contributing to their mechanism of action.
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Enzyme Inhibitors: The biphenyl moiety can fit into the active sites of various enzymes, and the aldehyde group can form covalent or non-covalent interactions, leading to enzyme inhibition.
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Antimicrobial Agents: Biphenyl derivatives have also shown promise as antibacterial and antifungal agents.
The biological activity of 4-(Cbz-Amino)-4'-formylbiphenyl would need to be determined through in vitro and in vivo screening assays. A potential workflow for such an investigation is outlined below.
Figure 3: A logical workflow for the biological evaluation of 4-(Cbz-Amino)-4'-formylbiphenyl.
Conclusion
4-(Cbz-Amino)-4'-formylbiphenyl is a promising synthetic intermediate with significant potential for the development of novel therapeutic agents. While detailed experimental data on its physicochemical properties are currently lacking, its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The presence of both a protected amine and a reactive aldehyde group on a biologically relevant biphenyl scaffold makes it an attractive starting point for the generation of diverse compound libraries for drug discovery programs. Further research is warranted to fully characterize this compound and explore its potential biological activities.
